4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine
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Overview
Description
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, with chlorine atoms at the 4th and 5th positions and a methyl group at the 1st position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or acetic acid
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and yield
Purification: Typically involves recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with aryl boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Coupling: Palladium catalysts and aryl boronic acids
Major Products
Substituted Pyrazolopyridines: Depending on the nucleophile used in substitution reactions
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions
Coupled Products: From Suzuki coupling reactions
Scientific Research Applications
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
Similar Compounds: 1H-Pyrazolo[3,4-b]pyridines, 2H-Pyrazolo[3,4-b]pyridines.
Uniqueness: The presence of chlorine atoms at the 4th and 5th positions and a methyl group at the 1st position distinguishes it from other derivatives. These substitutions can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4,5-dichloro-1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCWGZBQRGDBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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